![molecular formula C13H16FN3O2 B1520705 Carbamate de tert-butyle ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)méthyle) CAS No. 1228666-42-9](/img/structure/B1520705.png)
Carbamate de tert-butyle ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)méthyle)
Vue d'ensemble
Description
Tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C13H16FN3O2 and its molecular weight is 265.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Ce composé sert de bloc de construction fluoré en chimie médicinale. La présence d’un atome de fluor peut fortement influencer l’activité biologique des produits pharmaceutiques, affectant leur stabilité métabolique, leur lipophilie et leur biodisponibilité . Il est souvent utilisé dans les premières étapes de la découverte de médicaments pour synthétiser de nouveaux composés présentant des effets thérapeutiques potentiels.
Inhibition des kinases
Il a des applications dans le développement d’inhibiteurs de kinases, qui sont essentiels au traitement de diverses maladies, notamment le cancer et les maladies auto-immunes. Les inhibiteurs de kinases agissent en bloquant des enzymes spécifiques qui contribuent à la progression de ces maladies .
Études d’inhibition enzymatique
La capacité du composé à interagir avec les enzymes le rend précieux pour étudier l’inhibition enzymatique. Ceci est particulièrement pertinent dans le contexte de la conception de médicaments qui ciblent des enzymes spécifiques impliquées dans les voies des maladies .
Agents antibactériens
La recherche sur les agents antibactériens peut utiliser ce composé comme intermédiaire. Par exemple, il a été utilisé dans la synthèse de la céftolozane, un agent antibactérien particulièrement efficace contre les souches bactériennes résistantes .
Synthèse chimique de composés hétérocycliques
Les composés hétérocycliques sont un pilier de la synthèse chimique des produits pharmaceutiques. Ce carbamate de tert-butyle peut être utilisé pour créer des structures hétérocycliques diverses qui sont au cœur des cadres chimiques de nombreux médicaments .
Études d’interaction protéique
Le composé peut être utilisé pour étudier les interactions protéiques, en particulier lorsque les propriétés uniques du fluor en tant que bioisostère sont bénéfiques. Cela comprend l’investigation de l’efficacité de liaison et de la spécificité des candidats médicaments potentiels .
Optimisation des propriétés pharmacocinétiques
Dans la conception de médicaments, la modification de la structure d’un composé pour y inclure du fluor peut optimiser ses propriétés pharmacocinétiques. Cela comprend l’amélioration des profils d’absorption, de distribution, de métabolisme et d’excrétion (ADME) de nouveaux candidats médicaments .
Développement de composés leaders
En tant que bloc de construction, ce composé est essentiel au développement de composés leaders, où il peut être utilisé pour générer une variété de dérivés pour un criblage contre une gamme de cibles biologiques .
Mécanisme D'action
The presence of a fluorine atom in the compound could enhance its ability to form stable bonds with its targets, potentially increasing its potency. Fluorine is often included in drug molecules for this reason .
The compound also contains a carbamate group. Carbamates are known to have diverse biological activities. For example, they can inhibit enzymes such as acetylcholinesterase, which is targeted in the treatment of Alzheimer’s disease .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors. These could include its size, polarity, and the presence of functional groups that can be metabolized by enzymes in the body .
The compound’s stability and efficacy could be influenced by various environmental factors. For example, pH levels could affect the compound’s ionization state and therefore its ability to cross cell membranes. Temperature could influence the compound’s stability, and the presence of other substances could lead to interactions affecting the compound’s activity .
Propriétés
IUPAC Name |
tert-butyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-6-9-8-4-5-15-11(8)16-7-10(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJJLYIJFAGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678438 | |
| Record name | tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-42-9 | |
| Record name | 1,1-Dimethylethyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





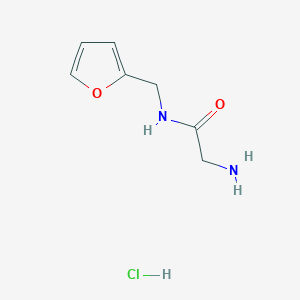
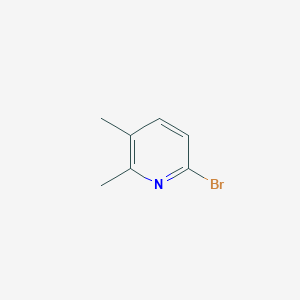
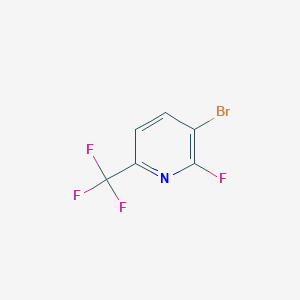

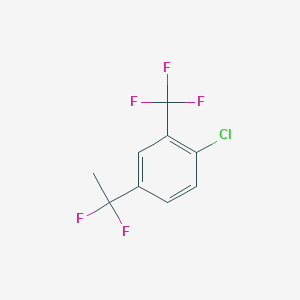
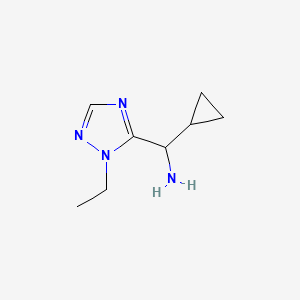
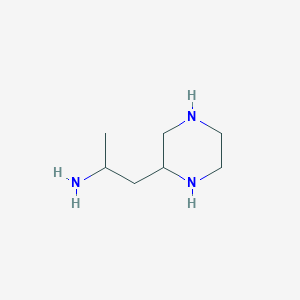


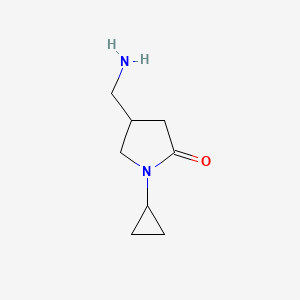
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)
